4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
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Overview
Description
4-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride is a synthetic organic compound characterized by a spirocyclic structure. This compound is notable for its unique chemical properties and potential applications in various scientific fields, including medicinal chemistry and pharmacology. The presence of a fluorine atom and the spirocyclic framework contribute to its distinct reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isobenzofuran Core: This step often involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions to form the isobenzofuran ring.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the isobenzofuran intermediate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-fluorobenzenesulfonimide (NFSI), various nucleophiles and electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: It is used in studies exploring its interaction with biological targets, such as receptors and enzymes.
Chemical Biology: The compound serves as a probe in chemical biology to study cellular processes and molecular interactions.
Industrial Applications: Its unique chemical properties make it useful in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atom enhances its binding affinity and selectivity, leading to modulation of biological pathways. The spirocyclic structure contributes to its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3H-Spiro[isobenzofuran-1,4’-piperidine] hydrochloride: Lacks the fluorine atom, resulting in different reactivity and biological activity.
4-Chloro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride:
4-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride: The presence of a methyl group instead of fluorine changes its reactivity and interaction with biological targets.
Uniqueness
4-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. This fluorine atom enhances its stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
7-fluorospiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-11-3-1-2-10-9(11)8-15-12(10)4-6-14-7-5-12;/h1-3,14H,4-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZGDGLDKJEJJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(CO2)C(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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